molecular formula C11H12ClN B567975 6,8-Dimethylquinoline hydrochloride CAS No. 1255574-45-8

6,8-Dimethylquinoline hydrochloride

Cat. No. B567975
M. Wt: 193.674
InChI Key: URHCKNOJIHABGM-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline hydrochloride is a chemical compound with the CAS Number: 1255574-45-8 . It has a molecular weight of 193.68 and its IUPAC name is 6,8-dimethylquinoline hydrochloride .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline, often involves traditional and green synthetic approaches . These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular formula of 6,8-Dimethylquinoline hydrochloride is C11H12ClN . The Inchi Code is 1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H .


Chemical Reactions Analysis

Quinoline and its derivatives, including 6,8-Dimethylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Quinoline, a related compound, has various applications in medicinal and industrial chemistry . It’s a vital nucleus in several natural products and FDA-approved drugs . Quinoline and its derivatives exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Quinoline, a related compound, has various applications in medicinal and industrial chemistry . It’s a vital nucleus in several natural products and FDA-approved drugs . Quinoline and its derivatives exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Future Directions

Quinoline motifs, including 6,8-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions for 6,8-Dimethylquinoline hydrochloride could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

6,8-dimethylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCKNOJIHABGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682443
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethylquinoline hydrochloride

CAS RN

1255574-45-8
Record name Quinoline, 6,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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